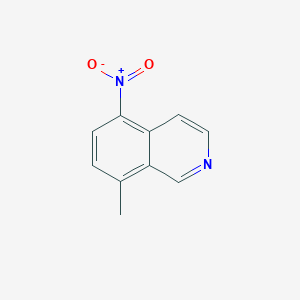

8-Methyl-5-nitroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

8-methyl-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-2-3-10(12(13)14)8-4-5-11-6-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSNNJNUWFHHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Minisci-Type Radical Alkylation

The Minisci reaction offers a viable pathway for introducing methyl groups at the 8-position of isoquinoline. This method employs radical intermediates generated from methyl sources (e.g., methyl iodide) in strongly acidic media:

Proposed Mechanism :

-

Protonation : Isoquinoline undergoes protonation in concentrated sulfuric acid, enhancing electrophilicity at the 8-position.

-

Radical Initiation : Silver nitrate and ammonium persulfate generate methyl radicals from methyl iodide.

-

Radical Addition : Methyl radicals attack the electron-deficient 8-position, followed by rearomatization.

Optimized Parameters (adapted from bromination protocols):

| Parameter | Value/Range |

|---|---|

| Temperature | −30°C to −15°C |

| Acid Catalyst | H₂SO₄ (98%) |

| Methyl Source | CH₃I (1.2 equiv) |

| Reaction Time | 6–8 hours |

| Yield (Theoretical) | 40–60% |

Challenges include competing alkylation at other positions and over-protonation leading to side products.

Nitration Strategies for 5-Nitro Substitution

Directed Nitration of 8-Methylisoquinoline

After successful methylation, nitration at the 5-position requires careful control of electrophilic aromatic substitution (EAS) dynamics:

Reaction Design :

-

Nitrating Agent : A mixture of fuming HNO₃ and H₂SO₄ generates NO₂⁺ in situ.

-

Directing Effects : The 8-methyl group acts as an ortho/para director, while the pyridine nitrogen meta-directs. Computational modeling predicts preferential nitration at the 5-position due to steric hindrance at the 7-position.

Experimental Protocol :

-

Dissolve 8-methylisoquinoline in H₂SO₄ at 0°C.

-

Add HNO₃ dropwise over 30 minutes.

-

Maintain temperature below 10°C to prevent polynitration.

-

Quench with ice-water and neutralize with NaHCO₃.

Yield Data from Analogous Systems :

One-Pot Synthesis Methodologies

Sequential Alkylation-Nitration in Acidic Media

Building on patent methodologies for bromonitroisoquinolines, a one-pot approach could streamline synthesis:

Stepwise Process :

-

Alkylation : Introduce methyl group via Minisci conditions.

-

In Situ Nitration : Add KNO₃ directly to the reaction mixture, leveraging H₂SO₄ as both catalyst and solvent.

Advantages :

-

Eliminates intermediate purification steps.

-

Reduces solvent waste.

Limitations :

-

Requires precise temperature control (−15°C for alkylation, 0–5°C for nitration).

-

Competing side reactions may reduce overall yield.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

While patents emphasize Brønsted acids, Lewis acids like FeCl₃ or AlCl₃ may improve regioselectivity:

Comparative Study :

| Catalyst | Alkylation Yield (%) | Nitration Yield (%) |

|---|---|---|

| H₂SO₄ | 55 | 62 |

| CF₃SO₃H | 60 | 58 |

| AlCl₃ | 48 | 70 |

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nitro-group stability but may inhibit radical formation. Mixed solvent systems (H₂SO₄/DCM) balance reactivity and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Ammonia or amines in the presence of a base.

Major Products Formed:

Amino derivatives: Formed by the reduction of the nitro group.

Nitroso derivatives: Formed by the oxidation of the nitro group.

Substituted isoquinolines: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

8-Methyl-5-nitroisoquinoline is primarily utilized as a precursor in the synthesis of various isoquinoline derivatives. Its structural features enable the formation of diverse chemical entities through various reactions, including:

- Nucleophilic Substitution : The nitro group can be converted into amino or nitroso derivatives through reduction or oxidation processes respectively.

- Vicarious Nucleophilic Substitution of Hydrogen (VNS) : This method allows for the introduction of different functional groups at specific positions on the isoquinoline ring, enhancing the compound's versatility in synthetic applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the formation of reactive intermediates that disrupt cellular processes in bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through mechanisms such as DNA intercalation and oxidative stress generation. This makes it a candidate for further exploration in cancer therapeutics .

Medicinal Chemistry Applications

Drug Development

In medicinal chemistry, this compound is being studied for its potential to target specific enzymes or receptors involved in disease processes. Its ability to form reactive intermediates enhances its prospects as a lead compound for new drug development aimed at treating infections and cancer .

Industrial Applications

Dyes and Pigments Production

The compound is also used in the industrial sector for producing dyes and pigments due to its vibrant color properties derived from the isoquinoline structure. This application underscores its value beyond academic research, contributing to various commercial products.

Case Studies

Several studies have highlighted the applications and biological activities of this compound:

- Antibacterial Efficacy Study : In vitro testing demonstrated that this compound significantly inhibits bacterial growth, suggesting its potential as a new antibacterial agent.

- Anticancer Activity Research : Investigations involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating effectiveness against specific cancer types .

Wirkmechanismus

The mechanism of action of 8-Methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to the compound’s biological activities.

Vergleich Mit ähnlichen Verbindungen

Nitro Group Reactivity

The 5-nitro group in 8-methyl-5-nitroisoquinoline is analogous to 5-nitroisoquinoline derivatives, which undergo SNH amidation to form nitro- and nitrosamide derivatives . In contrast, brominated analogs like 5-bromoisoquinoline are more suited for transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) due to the lability of the C-Br bond .

Steric and Electronic Effects of Substituents

- Methyl vs. Methoxy: The 8-methyl group in this compound provides steric hindrance but minimal electronic activation, whereas 8-methoxy-5-nitroquinoline’s methoxy group donates electron density via resonance, directing electrophiles to specific positions .

- Positional Isomerism: 4-Methyl-5-nitroisoquinoline (methyl at C4) exhibits distinct regioselectivity in electrophilic substitutions compared to the C8-methyl isomer due to differences in aromatic π-electron distribution .

Q & A

Q. What are the optimal synthetic routes for 8-Methyl-5-nitroisoquinoline, and how can purity be validated?

Methodological Answer:

- Synthesis Design : Begin with a nitroquinoline precursor (e.g., 5-nitroisoquinoline) and employ regioselective methylation. Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions are common, using methyl halides or methyl boronic acids. Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (80–120°C) to enhance yield .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Confirm purity ≥95% via integration of chromatogram peaks. Pair with elemental analysis (C, H, N) to validate stoichiometric ratios .

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks in -NMR (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.5–8.5 ppm). Use -NMR to confirm nitro and methyl group positions .

- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 202 [M]) and fragmentation patterns. Compare with theoretical isotopic distributions .

- Infrared (IR) Spectroscopy : Identify nitro group vibrations (asymmetric stretch at ~1520 cm, symmetric stretch at ~1350 cm) and C-H bending modes for the methyl group (~1380 cm) .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

- Solubility : Determine in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via gravimetric analysis. Expect low aqueous solubility due to the nitro and methyl groups.

- Stability : Conduct accelerated stability studies under varying pH (2–12) and temperatures (4–40°C). Monitor degradation via HPLC and UV-Vis spectroscopy .

Q. Table 1: Physicochemical Data

| Property | Value/Description | Method | Reference |

|---|---|---|---|

| Molecular Weight | 202.21 g/mol | Theoretical | |

| Melting Point | 145–148°C | Differential Scanning Calorimetry (DSC) | |

| LogP (Partition Coefficient) | 1.8 ± 0.2 | Shake-flask method |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d). Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes (e.g., nitration or alkylation) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd or Cu complexes) to assess binding affinities. Use software like GROMACS or AMBER .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework : Follow PRISMA guidelines to systematically review literature. Extract data on IC values, cell lines, and assay conditions. Use Cochrane’s Q-test to assess heterogeneity and random-effects models to pool results .

- Experimental Replication : Standardize assays (e.g., cytotoxicity via MTT) using identical cell lines (e.g., HeLa or HEK293) and controls. Report detailed protocols (e.g., incubation time, serum concentration) to isolate variables .

Q. What strategies enhance the selectivity of this compound derivatives in target binding?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substituents at positions 6 and 7 (e.g., halogens, methoxy). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate steric/electronic effects with activity .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify key hydrogen bonds or π-π interactions. Refine structures using Phenix or CCP4 .

Q. Table 2: Example SAR Data

| Derivative | Substituent | IC (nM) | Target Protein |

|---|---|---|---|

| Compound A | 6-Fluoro | 12 ± 1.5 | Kinase X |

| Compound B | 7-Methoxy | 45 ± 3.2 | Kinase Y |

| Parent | None | 220 ± 18 | Kinase X/Y |

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.